3-(4-Butylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butylphenyl)azetidine Hydrochloride: is a chemical compound belonging to the azetidine class of compounds Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. The reaction conditions often require photochemical activation and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 3-(4-Butylphenyl)azetidine Hydrochloride may involve scalable synthetic routes such as metal-catalyzed cycloaddition reactions or strain-release-driven synthesis . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Butylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using common reducing agents.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
Chemistry: 3-(4-Butylphenyl)azetidine Hydrochloride is used as a building block in organic synthesis. Its unique reactivity makes it valuable for constructing complex molecular architectures.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its azetidine ring is a common motif in bioactive molecules, making it a candidate for developing new therapeutics .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. Its unique structure allows for the development of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-Butylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to form covalent bonds with specific targets. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less complexity.
Aziridine: Another strained nitrogen-containing ring, but with three members, making it more reactive and less stable.
Pyrrolidine: A five-membered nitrogen-containing ring with less strain and different reactivity.
Uniqueness: 3-(4-Butylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern and the presence of the butylphenyl group.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
3-(4-butylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H |
InChI Key |
BUUBYMYJQFLXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.